molecular formula C8H12N2O B13527910 4-(oxan-3-yl)-1H-pyrazole

4-(oxan-3-yl)-1H-pyrazole

Cat. No.: B13527910
M. Wt: 152.19 g/mol
InChI Key: CIUNLSXKNVBZTB-UHFFFAOYSA-N
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Description

4-(oxan-3-yl)-1H-pyrazole is an organic compound featuring a pyrazole ring substituted with an oxan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(oxan-3-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Oxan-3-yl Group: The oxan-3-yl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole with an appropriate oxan-3-yl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

For industrial-scale production, the process may involve:

    Batch or Continuous Flow Reactors: These reactors can be used to optimize the reaction conditions and improve yield.

    Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(oxan-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxan-3-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(oxan-3-yl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. They may act as anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(oxan-3-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The oxan-3-yl group can enhance the compound’s binding affinity and specificity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(oxan-2-yl)-1H-pyrazole
  • 4-(oxan-4-yl)-1H-pyrazole
  • 4-(tetrahydrofuran-3-yl)-1H-pyrazole

Uniqueness

4-(oxan-3-yl)-1H-pyrazole is unique due to the specific positioning of the oxan-3-yl group, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-(oxan-3-yl)-1H-pyrazole

InChI

InChI=1S/C8H12N2O/c1-2-7(6-11-3-1)8-4-9-10-5-8/h4-5,7H,1-3,6H2,(H,9,10)

InChI Key

CIUNLSXKNVBZTB-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2=CNN=C2

Origin of Product

United States

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